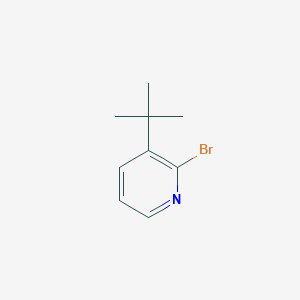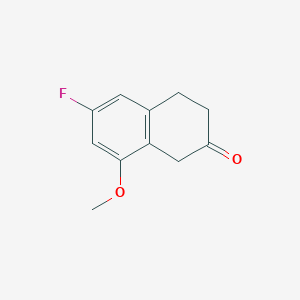
6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group at the 8th position using methanol and a strong acid catalyst.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways and cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
8-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom.
6-Fluoro-8-methoxy-naphthalene: Lacks the dihydro structure.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-fluoro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-5-8(12)4-7-2-3-9(13)6-10(7)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
XGFYCEQMEFGMTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CC(=O)CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
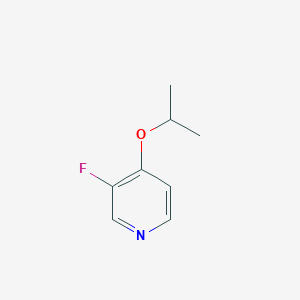
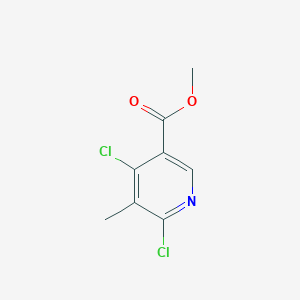
![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)
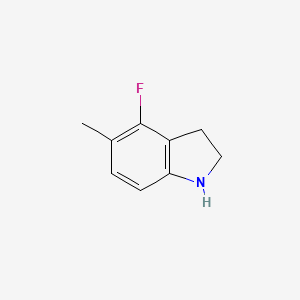
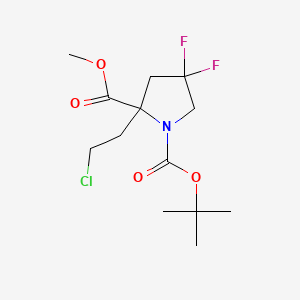
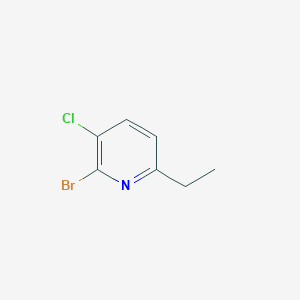

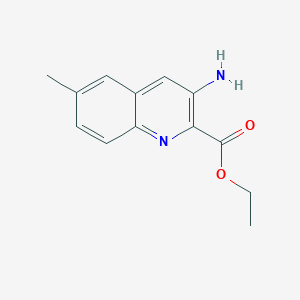
![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
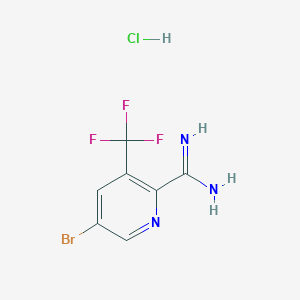

![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
